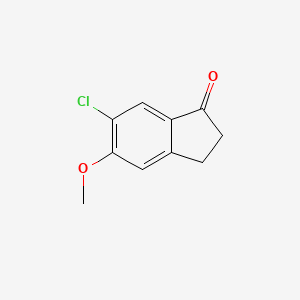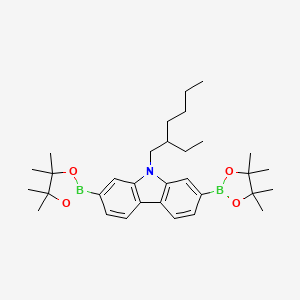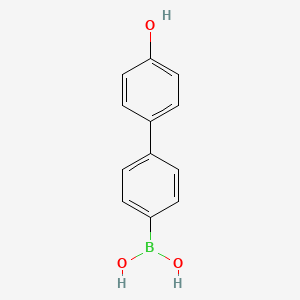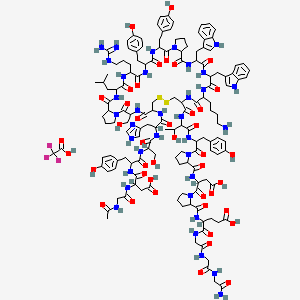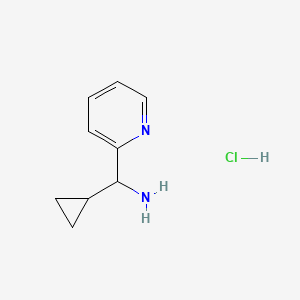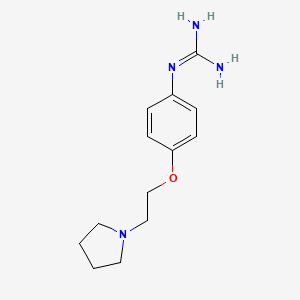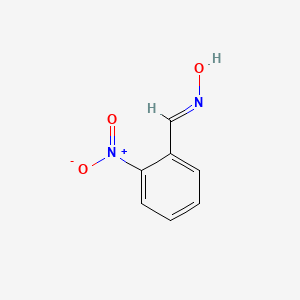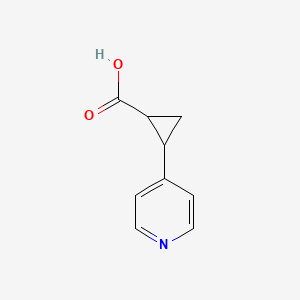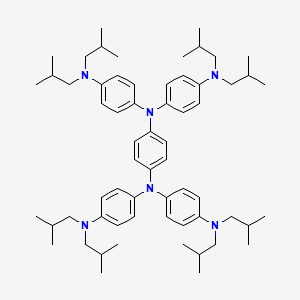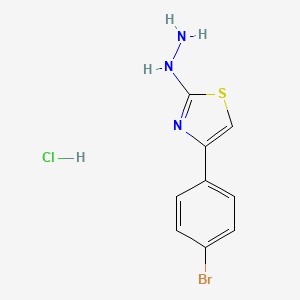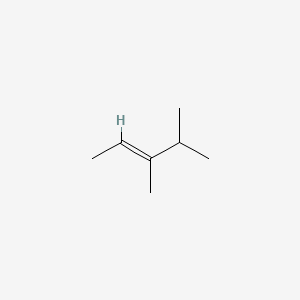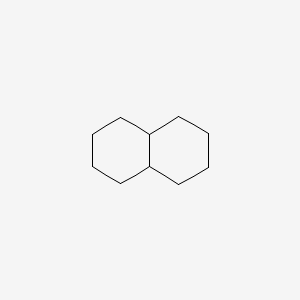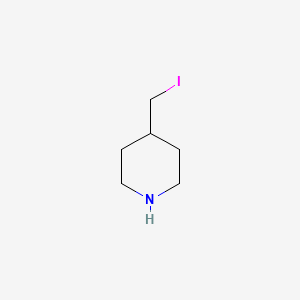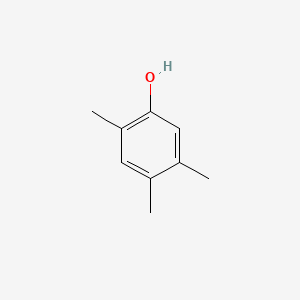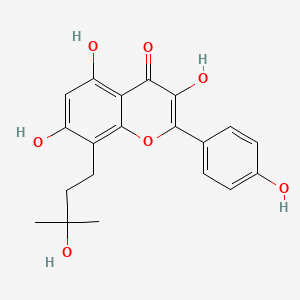
Noricaritin
Übersicht
Beschreibung
- Noricaritin (CAS No. 5240-95-9) belongs to the flavonoid class of compounds.
- It is naturally derived from the root of Epimedium brevicornu Maxim, a plant commonly known as “yinyanghuo” or “horny goat weed.”
- Flavonoids are widely distributed in plants and exhibit diverse biological activities.
Wirkmechanismus
Target of Action
Noricaritin is a natural sugar residue that has been reported to have therapeutic effects for autoimmune diseases, bone growth, and the prevention of heat-shock protein denaturation . It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue .
Mode of Action
This compound interacts with its targets, primarily extracellular matrix proteins, leading to cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that this compound may have anti-inflammatory properties, which could be beneficial in the treatment of diseases characterized by inflammation.
Biochemical Pathways
It is known that this compound has flavonoid properties . Flavonoids are known to influence various biochemical pathways, including those involved in inflammation and cell proliferation. Therefore, it is plausible that this compound may affect these pathways, leading to its observed effects on cell proliferation and inflammation.
Result of Action
The molecular and cellular effects of this compound’s action include binding to extracellular matrix proteins, causing cell proliferation in lung tissue, and inhibiting the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These effects suggest that this compound may have potential therapeutic applications in the treatment of autoimmune diseases, bone growth, and certain lung diseases .
Biochemische Analyse
Biochemical Properties
Noricaritin plays a significant role in biochemical reactions due to its flavonoid structure. It interacts with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to extracellular matrix proteins, which promotes cell proliferation in lung tissue . Additionally, it inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These interactions highlight the compound’s potential in modulating inflammatory responses and promoting tissue repair.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that this compound may play a role in reducing inflammation and promoting cellular homeostasis. Additionally, this compound’s interaction with extracellular matrix proteins can lead to increased cell proliferation, particularly in lung tissue .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to extracellular matrix proteins, which promotes cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These molecular interactions suggest that this compound may modulate inflammatory responses and promote tissue repair by influencing key signaling pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to possess flavonoid properties and acts as a nutrient . It binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These temporal effects suggest that this compound may have long-term benefits in modulating inflammatory responses and promoting tissue repair.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound possesses flavonoid properties and acts as a nutrient . It binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These dosage effects suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These metabolic interactions suggest that this compound may play a role in modulating metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These transport and distribution mechanisms suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These subcellular localization mechanisms suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.
Vorbereitungsmethoden
- Synthetic routes for Noricaritin involve chemical transformations from precursor compounds.
- Unfortunately, specific synthetic methods and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods may vary, but extraction from Epimedium species remains a common approach.
Analyse Chemischer Reaktionen
- Noricaritin unterliegt aufgrund seiner Flavonoidstruktur wahrscheinlich verschiedenen Reaktionen.
- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution.
- Reagenzien und Bedingungen hängen von der spezifischen Transformation ab, aber allgemeine Reagenzien wie Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. NaBH₄) und Lewis-Säuren (z. B. AlCl₃) können beteiligt sein.
- Hauptprodukte könnten hydroxylierte Derivate oder konjugierte Formen sein.
Wissenschaftliche Forschungsanwendungen
- Noricaritin hat in verschiedenen wissenschaftlichen Bereichen Interesse geweckt:
Medizin: Potenzielle therapeutische Wirkungen bei Autoimmunerkrankungen und Knochenwachstum.
Entzündungshemmende Eigenschaften: Hemmt proinflammatorische Zytokine und Chemokine in menschlichen Lungenepithelzellen.
Stabilisierung von Hitzeschockproteinen: Verhindert die Denaturierung von Hitzeschockproteinen.
Krebsforschung: Untersucht auf seine Antikrebswirkungen.
Wirkmechanismus
- Der genaue Mechanismus, durch den this compound seine Wirkungen entfaltet, ist ein aktives Forschungsgebiet.
- Die beteiligten molekularen Ziele und Signalwege müssen noch vollständig aufgeklärt werden.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Noricaritin liegt in seiner Flavonoidstruktur und seinen spezifischen biologischen Aktivitäten.
- Ähnliche Verbindungen umfassen andere Flavonoide, die in Epimedium-Arten vorkommen, wie z. B. Icariin und Epimedin .
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-20(2,26)8-7-12-13(22)9-14(23)15-16(24)17(25)18(27-19(12)15)10-3-5-11(21)6-4-10/h3-6,9,21-23,25-26H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGVBHDTGZUEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


